Benzenesulfonamide, 4-methyl-N-1-octynyl-N-2-propenyl-
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Overview
Description
Benzenesulfonamide, 4-methyl-N-1-octynyl-N-2-propenyl- is a complex organic compound with a unique structure that includes a benzenesulfonamide core substituted with 4-methyl, 1-octynyl, and 2-propenyl groups. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, 4-methyl-N-1-octynyl-N-2-propenyl- typically involves multi-step organic reactions. One common method includes the initial formation of the benzenesulfonamide core, followed by the introduction of the 4-methyl, 1-octynyl, and 2-propenyl groups through various substitution reactions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, 4-methyl-N-1-octynyl-N-2-propenyl- undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Palladium on carbon, platinum oxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Benzenesulfonamide, 4-methyl-N-1-octynyl-N-2-propenyl- has numerous scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with various biological targets.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzenesulfonamide, 4-methyl-N-1-octynyl-N-2-propenyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can disrupt normal cellular processes, leading to therapeutic effects such as the inhibition of cancer cell proliferation or bacterial growth.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide, 4-methyl-: A simpler analog with similar core structure but lacking the additional substituents.
Benzenesulfonamide, N-(2-propynyl)-4-methyl-: Another analog with a different substitution pattern.
Uniqueness
Benzenesulfonamide, 4-methyl-N-1-octynyl-N-2-propenyl- is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
866548-16-5 |
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Molecular Formula |
C18H25NO2S |
Molecular Weight |
319.5 g/mol |
IUPAC Name |
4-methyl-N-oct-1-ynyl-N-prop-2-enylbenzenesulfonamide |
InChI |
InChI=1S/C18H25NO2S/c1-4-6-7-8-9-10-16-19(15-5-2)22(20,21)18-13-11-17(3)12-14-18/h5,11-14H,2,4,6-9,15H2,1,3H3 |
InChI Key |
JZKSQVNWLLURSV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC#CN(CC=C)S(=O)(=O)C1=CC=C(C=C1)C |
Origin of Product |
United States |
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